1-Naphthamide, N-(2-bromoethyl)-
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Overview
Description
1-Naphthamide, N-(2-bromoethyl)- is a chemical compound with the molecular formula C13H12BrNO. It is a derivative of naphthamide, where a bromoethyl group is attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-Naphthamide, N-(2-bromoethyl)- typically involves the reaction of 1-naphthylamine with 2-bromoethanol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Naphthamide, N-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form naphthylamines.
Photoreactions: Under photo-irradiation, it can form halogen-substituted secondary amides and other ring-expanded isomers.
Common reagents used in these reactions include halogenated hydrocarbons, methanol, and phenol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthamide, N-(2-bromoethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthamide, N-(2-bromoethyl)- involves its interaction with specific molecular targets. For instance, its inhibitory effect on monoamine oxidase (MAO) is due to its ability to bind to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may help alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
1-Naphthamide, N-(2-bromoethyl)- can be compared with other naphthamide derivatives, such as:
N-(2-Chloroethyl)-1-naphthamide: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
N-(2-Hydroxyethyl)-1-naphthamide: Contains a hydroxyethyl group, which may alter its reactivity and biological activity.
N-(2-Phenoxyethyl)-1-naphthamide: Features a phenoxyethyl group, which can influence its chemical properties and applications.
Properties
CAS No. |
96623-30-2 |
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Molecular Formula |
C13H12BrNO |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
N-(2-bromoethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C13H12BrNO/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
InChI Key |
SWYKHWHXOLTWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCBr |
Origin of Product |
United States |
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